2-Chloro-9,10-diphenylanthracene 2-Chloro-9,10-diphenylanthracene
Brand Name: Vulcanchem
CAS No.: 43217-28-3
VCID: VC3696841
InChI: InChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H
SMILES: C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl
Molecular Formula: C26H17Cl
Molecular Weight: 364.9 g/mol

2-Chloro-9,10-diphenylanthracene

CAS No.: 43217-28-3

Cat. No.: VC3696841

Molecular Formula: C26H17Cl

Molecular Weight: 364.9 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-9,10-diphenylanthracene - 43217-28-3

Specification

CAS No. 43217-28-3
Molecular Formula C26H17Cl
Molecular Weight 364.9 g/mol
IUPAC Name 2-chloro-9,10-diphenylanthracene
Standard InChI InChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H
Standard InChI Key PLMFIWDPKYXMGE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl
Canonical SMILES C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-9,10-diphenylanthracene is a chlorinated derivative of the well-known polycyclic aromatic hydrocarbon 9,10-diphenylanthracene. The compound has a distinctive molecular structure with a chlorine atom positioned at the 2-position of the anthracene core.

Basic Information

The compound is identified by several key parameters that define its chemical identity:

ParameterValue
Chemical Name2-Chloro-9,10-diphenylanthracene
CAS Registry Number43217-28-3
Molecular FormulaC₂₆H₁₇Cl
Molecular Weight364.87 g/mol
FDA UNIICA5BB2U3W8

These fundamental identifiers provide the foundation for cataloging and referencing the compound in chemical databases and research literature .

Chemical Structure

The molecular structure of 2-chloro-9,10-diphenylanthracene consists of an anthracene core with two phenyl groups attached at positions 9 and 10, and a chlorine atom at position 2. This structural arrangement creates a planar polycyclic system with extended conjugation, contributing to its unique electronic properties .

The molecular structure can be represented in various notations:

Notation TypeRepresentation
SMILESC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl
InChIInChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H
InChIKeyPLMFIWDPKYXMGE-UHFFFAOYSA-N

These representations provide standardized ways to uniquely identify the compound in computational chemistry and database systems .

Physical and Chemical Properties

The physical and chemical properties of 2-chloro-9,10-diphenylanthracene determine its behavior in various experimental conditions and applications.

Physical Properties

The compound exhibits specific physical characteristics that affect its handling, purification, and application:

PropertyValueMethod
Physical StateCrystalline solidObserved
Melting Point193 °CMeasured
Boiling Point494.1 ± 14.0 °CPredicted
Density1 ± 0.06 g/cm³Predicted

These properties influence the compound's behavior during purification processes and its stability under various experimental conditions .

Spectroscopic Characterization

Spectroscopic data provides critical information about the compound's structural confirmation and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy has been performed on 2-chloro-9,10-diphenylanthracene to elucidate its structure:

ParameterSpecification
Instrument Frequency399.65 MHz
SolventCDCl₃
Concentration0.038 g in 0.5 ml CDCl₃

The NMR data confirms the presence of aromatic protons consistent with the anthracene core and the two phenyl substituents. The absence of a signal at position 2 of the anthracene core is consistent with chlorine substitution at this position .

Mass Spectrometry

Mass spectrometric analysis provides confirmation of the molecular weight and fragmentation pattern:

ParameterValue
Molecular Ion (M+)364
Source Temperature210 °C
Sample Temperature150 °C
Ionization MethodDirect, 75 eV

The molecular ion peak at m/z 364 corresponds to the calculated molecular weight of 364.87, confirming the molecular formula C₂₆H₁₇Cl .

Synthesis Methods

The synthesis of 2-chloro-9,10-diphenylanthracene can be approached through various methodologies, often starting from either 9,10-diphenylanthracene or 9,10-dihalogenoanthracene derivatives.

From 9,10-Diphenylanthracene

One potential synthetic route involves the chlorination of 9,10-diphenylanthracene using a suitable chlorinating agent under controlled conditions to achieve regioselective substitution at the 2-position. The parent compound, 9,10-diphenylanthracene, can be synthesized through cross-coupling reactions as described in patent literature:

The process involves subjecting 9,10-dihalogenoanthracene and a metal or half-metal phenyl compound to a cross-coupling reaction, typically in the presence of a transition metal catalyst .

A typical procedure includes:

  • Reaction of 9,10-dibromoanthracene with phenylboronic acid or phenylmagnesium bromide

  • Use of palladium-based catalysts such as Pd(PPh₃)₄

  • Subsequent chlorination at the 2-position using N-chlorosuccinimide or other selective chlorinating agents

This synthetic approach can yield 9,10-diphenylanthracene with high purity (>94%) and good yields (>73%), providing a viable starting material for further functionalization to produce 2-chloro-9,10-diphenylanthracene .

Electronic Properties and Applications

The electronic properties of 2-chloro-9,10-diphenylanthracene make it valuable for various applications in organic electronics and photophysical studies.

Electronic Structure

CompoundHOMO-LUMO GapSolid-State PackingElectronic Properties
9,10-DiphenylanthraceneLargerVarious motifsStrong blue fluorescence
Ring-fused derivativesVariableHerringbone/π-stacksAmbipolar/insulating

The electronegative chlorine substituent in 2-chloro-9,10-diphenylanthracene likely modifies these properties, potentially creating distinct electronic behaviors suitable for specific applications .

ManufacturerProduct NumberPurityPackage SizePrice (USD)Updated
Sigma-AldrichR276707AldrichCPR grade250 mg$179.002024-03-01
American Custom Chemicals CorporationFRL000222395.00%5 mg$503.272021-12-16

The significant price difference between suppliers and package sizes indicates that the compound is primarily used for research purposes rather than large-scale industrial applications .

Research Applications

Current research involving 2-chloro-9,10-diphenylanthracene and related compounds focuses on several key areas:

Organic Electronics

The extended π-conjugation and tunable electronic properties make this compound potentially useful in:

  • Organic light-emitting diodes (OLEDs)

  • Organic field-effect transistors (OFETs)

  • Organic photovoltaics

Related anthracene derivatives have demonstrated promising charge transport properties, with some exhibiting ambipolar transport behavior in solid-state devices .

Photophysical Studies

The photophysical properties of 2-chloro-9,10-diphenylanthracene may include:

  • Blue emission with high quantum yield

  • Altered emission wavelength compared to the parent compound

  • Modified excited-state lifetime

  • Potential applications in chemosensing

These properties make the compound valuable for fundamental studies of structure-property relationships in aromatic systems .

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